molecular formula C10H16NO3P B12724764 Phosphonic acid, (m-butylaminophenyl)- CAS No. 102880-19-3

Phosphonic acid, (m-butylaminophenyl)-

Cat. No.: B12724764
CAS No.: 102880-19-3
M. Wt: 229.21 g/mol
InChI Key: MOUFJMAIMWPPCZ-UHFFFAOYSA-N
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Description

Phosphonic acid, (m-butylaminophenyl)-, is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with a butylamino group. This compound is part of a broader class of phosphonic acids, which are known for their structural analogy to phosphate groups and their ability to form strong coordination bonds with metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, (m-butylaminophenyl)-, can be synthesized through various methods. One common approach involves the reaction of a phenylphosphonic dichloride with a butylamine under controlled conditions. The reaction typically proceeds as follows:

    Reaction of Phenylphosphonic Dichloride with Butylamine: This step involves the nucleophilic substitution of chlorine atoms by the butylamino group.

    Hydrolysis: The intermediate product is then hydrolyzed to yield the final phosphonic acid compound.

Industrial Production Methods

Industrial production of phosphonic acids often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (m-butylaminophenyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted phosphonic acids, phosphine oxides, and other organophosphorus compounds .

Scientific Research Applications

Phosphonic acid, (m-butylaminophenyl)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, (m-butylaminophenyl)-, involves its ability to form strong coordination bonds with metal ions. This property allows it to inhibit enzymes that require metal cofactors, disrupt metabolic pathways, and interfere with cellular processes. The compound can also act as a chelating agent, sequestering metal ions and preventing their participation in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Phosphoric Acid: Similar in structure but with a different oxidation state of phosphorus.

    Phosphinic Acid: Contains a P-H bond instead of the P-OH bonds found in phosphonic acids.

    Aminophosphonic Acids: Similar structure but with amino groups directly attached to the phosphorus atom.

Uniqueness

Phosphonic acid, (m-butylaminophenyl)-, is unique due to the presence of the butylamino group on the phenyl ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other phosphonic acids and allows for unique applications in various fields .

Properties

CAS No.

102880-19-3

Molecular Formula

C10H16NO3P

Molecular Weight

229.21 g/mol

IUPAC Name

[3-(butylamino)phenyl]phosphonic acid

InChI

InChI=1S/C10H16NO3P/c1-2-3-7-11-9-5-4-6-10(8-9)15(12,13)14/h4-6,8,11H,2-3,7H2,1H3,(H2,12,13,14)

InChI Key

MOUFJMAIMWPPCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=CC=C1)P(=O)(O)O

Origin of Product

United States

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